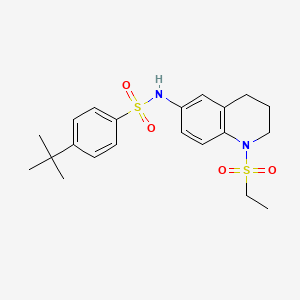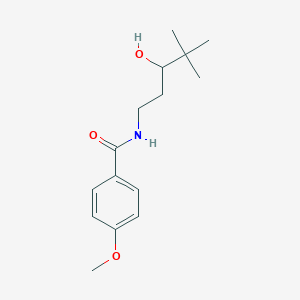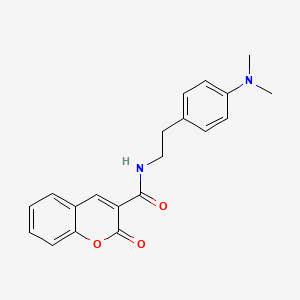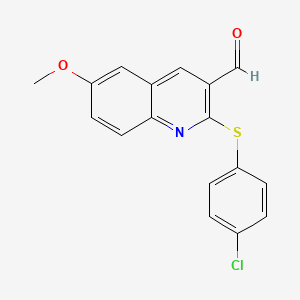
2-(4-Chlorophenyl)sulfanyl-6-methoxyquinoline-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-Chlorophenyl)sulfanyl-6-methoxyquinoline-3-carbaldehyde” is a chemical compound with the molecular formula C17H12ClNO2S and a molecular weight of 329.8. It is related to the family of quinoline compounds .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 2-chloro-6-methoxyquinoline-3-carbaldehyde with other reagents. For example, in one study, 2-chloro-6-methoxyquinoline-3-carbaldehyde was reacted with [4- (3,4-dicyanophenoxy)phenyl]acetic acid to obtain a phthalocyanine precursor . This compound was then heated in 2-dimethylaminoethanol in the presence of zinc acetate to yield a zinc (II) phthalocyanine .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its molecular formula, includes a quinoline ring system, a chlorophenyl group, a sulfanyl group, a methoxy group, and a carbaldehyde group.Chemical Reactions Analysis
In the synthesis of related compounds, various chemical reactions are involved. For instance, in the synthesis of a zinc (II) phthalocyanine, a nucleophilic aromatic substitution reaction occurred at the chloro substituent of the respective quinoline on the phthalocyanine framework .Direcciones Futuras
The future directions for research on this compound and related compounds could include further investigation into their potential applications, such as their use as photosensitizers for photodynamic therapy . Additionally, more studies could be conducted to fully understand their synthesis, chemical reactions, and physical and chemical properties.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-6-methoxyquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2S/c1-21-14-4-7-16-11(9-14)8-12(10-20)17(19-16)22-15-5-2-13(18)3-6-15/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFOPYVKVNPEHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)SC3=CC=C(C=C3)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)sulfanyl-6-methoxyquinoline-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]prop-2-enamide](/img/structure/B2839870.png)
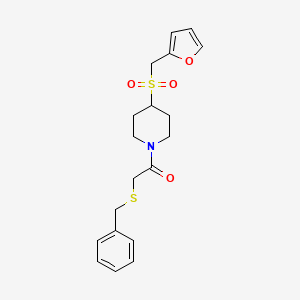
![4-Tert-butyl-5-fluoro-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2839874.png)


![2'-Amino-6',7'-dimethyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2839878.png)
![2-(2,3-Dimethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2839879.png)
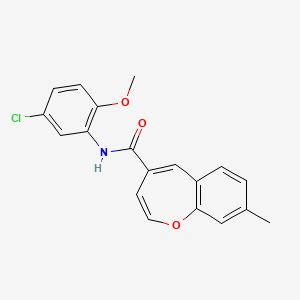
![6-Benzyl-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2839882.png)
![5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane](/img/structure/B2839884.png)
![2-Bromo-3-[3-(oxan-4-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2839885.png)
